

# Technical Guide: Characterization and Control of Tioconazole EP Impurity B

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## Compound of Interest

Compound Name: Tioconazole Related Compound B

CAS No.: 61675-62-5

Cat. No.: B591763

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## Abstract

This technical guide provides a comprehensive analysis of Tioconazole EP Impurity B, a critical process-related impurity defined by the European Pharmacopoeia (EP). Intended for pharmaceutical scientists and quality control professionals, this document details the impurity's molecular identity, formation mechanism, and analytical characterization. We establish the structural basis for its presence—specifically the over-chlorination of the thiophene moiety—and outline robust detection strategies compliant with ICH Q3A(R2) and EP monograph standards.

## Molecular Identity and Physicochemical Profile[1][2][3][4]

Tioconazole EP Impurity B is structurally homologous to the active pharmaceutical ingredient (API), Tioconazole.[1] The primary structural deviation lies in the thiophene ring, where a hydrogen atom at the 5-position is substituted by a chlorine atom, resulting in a tetrachloro-species.

## Chemical Fact Sheet

Property	Specification
Common Name	Tioconazole EP Impurity B
EP Chemical Name	1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole
USP Synonym	Tioconazole Related Compound B
CAS Number	119386-75-3 (Free Base); 61675-62-5 (Hydrochloride Salt)
Molecular Formula	C <sub>16</sub> H <sub>12</sub> Cl <sub>4</sub> N <sub>2</sub> OS
Molecular Weight	422.16 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in Methanol, DMSO, Acetonitrile

## Structural Comparison

The distinction between Tioconazole and Impurity B is subtle but chromatographically significant.

- Tioconazole: Contains a 2-chlorothiophene ring.[\[2\]](#)[\[3\]](#)
- Impurity B: Contains a 2,5-dichlorothiophene ring.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Mechanism of Formation

Understanding the origin of Impurity B is essential for process control. It is classified as a Process-Related Impurity, typically arising from the quality of the starting materials rather than degradation of the final product.

## Synthesis Pathway and Impurity Origin

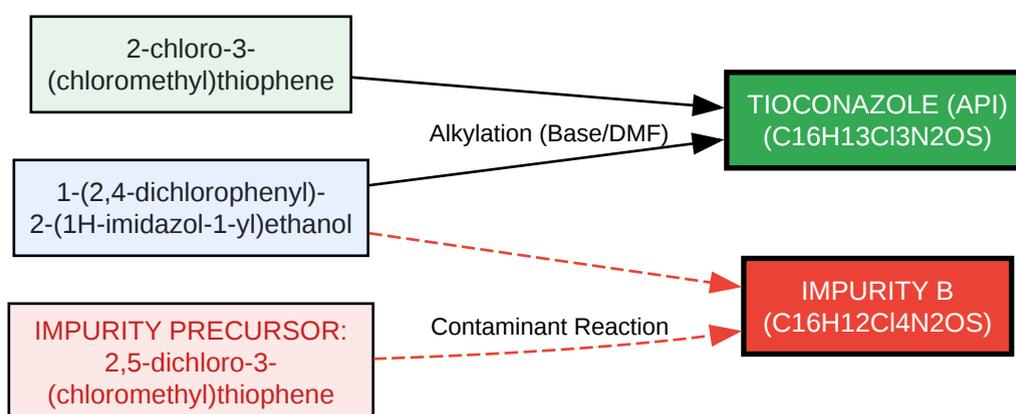
The industrial synthesis of Tioconazole generally involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2-chloro-3-(chloromethyl)thiophene.[\[9\]](#)

Impurity B is generated via two primary vectors:

- **Starting Material Contamination:** The thiophene intermediate, 2-chloro-3-(chloromethyl)thiophene, may contain traces of 2,5-dichloro-3-(chloromethyl)thiophene due to non-selective chlorination during its manufacture.
- **Competitive Reaction:** If the alkylation step involves harsh chlorinating agents or improper stoichiometry, in-situ chlorination of the thiophene ring at the 5-position can occur.

## Visualizing the Pathway

The following diagram illustrates the parallel reaction pathways leading to the API and Impurity B.



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Figure 1: Parallel synthesis pathway showing the incorporation of the di-chlorinated thiophene precursor leading to Impurity B.

## Analytical Characterization Strategy

Due to the structural similarity (isobaric mass difference of ~34 Da, corresponding to Cl vs H substitution), separating Impurity B from the main peak requires optimized chromatography.

## High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia prescribes specific conditions for the separation of imidazole antifungals.

- Column: C18 (Octadecylsilyl silica gel), typically 250 mm x 4.6 mm, 5  $\mu$ m.
- Mobile Phase: Gradient elution is preferred to separate the highly lipophilic polychlorinated impurities.
  - Mobile Phase A: Ammonium acetate buffer (pH ~7.0) or Phosphate buffer.
  - Mobile Phase B: Acetonitrile or Methanol (High organic content required).
- Detection: UV at 230 nm (Absorption maximum for the dichlorophenyl moiety).
- Relative Retention Time (RRT): Impurity B is more lipophilic than Tioconazole due to the extra chlorine atom.
  - Expected RRT: > 1.0 (typically elutes after the API).

## Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation:

- Ionization: ESI (+) (Electrospray Ionization, Positive Mode).
- Tioconazole [M+H]<sup>+</sup>: m/z ~387/389 (Characteristic Cl<sub>3</sub> isotope pattern).
- Impurity B [M+H]<sup>+</sup>: m/z ~421/423 (Characteristic Cl<sub>4</sub> isotope pattern).
  - Note: The isotopic cluster analysis is crucial. A Cl<sub>4</sub> molecule will show a distinct M+2, M+4, M+6 pattern compared to the Cl<sub>3</sub> API.

## Regulatory & Safety Context

### Pharmacopoeial Status

Tioconazole EP Impurity B is a specified impurity in the European Pharmacopoeia.

- Classification: Organic Impurity (Process-related).
- Reporting Threshold: Typically 0.10% (aligned with ICH Q3A).

- Identification Threshold: 0.20%.
- Qualification Threshold: 0.50% (unless justified by toxicological data).

## Toxicological Assessment

While specific toxicological data for Impurity B is often bridged from the API, the addition of a halogen (Chlorine) to the thiophene ring increases lipophilicity (LogP). This can theoretically alter metabolic clearance and tissue distribution.

- Action: Ensure the impurity is controlled below the qualification threshold in the final API. If levels exceed 0.15-0.5% (depending on daily dose), genotoxicity assessment (in silico or Ames test) may be required per ICH M7, although structural alerts for this specific analog are generally shared with the parent drug.

## References

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